N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
Description
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic small molecule characterized by a tetrahydroquinolinone core substituted with an ethyl group at position 1 and a cyclohexanesulfonamide moiety at position 4. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the carbonyl group.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-19-16-10-9-14(12-13(16)8-11-17(19)20)18-23(21,22)15-6-4-3-5-7-15/h9-10,12,15,18H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVZXQZHRHXWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives, followed by cyclization and sulfonation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s cyclohexanesulfonamide group distinguishes it from analogs bearing thiophene-carboximidamide (compounds 26, 27) or propionamide (). Sulfonamides typically enhance solubility and target binding compared to carboximidamides .
- Synthetic Complexity : The target compound likely requires sulfonamide coupling under conditions similar to , though yields may vary with steric hindrance from the cyclohexane group.
- Molecular Weight : The target (335.44 g/mol) is lighter than compound 27 (398.53 g/mol), suggesting improved membrane permeability .
Pharmacological and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
- Solubility : Sulfonamide-containing compounds (e.g., the target) generally exhibit higher aqueous solubility than carboximidamide derivatives due to the polar sulfonyl group .
- Bioactivity : Thiophene-carboximidamide analogs (26, 27) show moderate kinase inhibition in preliminary assays, while propionamide derivatives () target adrenergic receptors. The target’s cyclohexanesulfonamide may favor interactions with sulfotransferases or proteases .
- Metabolic Stability : Bulkier substituents (e.g., cyclohexane) may reduce metabolic clearance compared to smaller groups like thiophene .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroquinoline core with an ethyl group and a cyclohexanesulfonamide moiety. This structural complexity contributes to its lipophilicity and potential interactions with various biological targets. The sulfonamide group is known for its role in enhancing the compound's biological activity by facilitating interactions with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects.
- Receptor Modulation : Interaction with cell surface receptors can modify signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- DNA/RNA Interaction : The compound may bind to nucleic acids, influencing gene expression and protein synthesis.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antiviral Effects | Potential inhibitory effects against viruses such as influenza A and Coxsackievirus B3. |
| Anti-inflammatory | Preliminary studies suggest anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. |
| Anticancer Properties | Some derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential in cancer therapy. |
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Antiviral Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antiviral activity against influenza A virus. The mechanism involved inhibition of viral replication through interference with viral enzyme activity.
- Anti-inflammatory Effects : Research on sulfonamide derivatives indicated their potential in reducing inflammation markers in animal models. These compounds were shown to decrease cytokine production and modulate immune responses.
- Cytotoxicity in Cancer Cells : In vitro studies have shown that certain tetrahydroquinoline derivatives induce apoptosis in various cancer cell lines by activating caspase pathways.
Q & A
Q. What are the standard synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, and what critical reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves reacting 1-ethyl-2-oxo-tetrahydroquinoline with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane under reflux. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
- Base selection : Triethylamine or pyridine facilitates sulfonamide bond formation .
- Temperature : Reflux conditions (~40–60°C) optimize reaction kinetics .
Scalability requires purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., ethyl group at δ ~1.2–1.4 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : SHELXL refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .
Q. What is the proposed mechanism of action for this compound’s biological activity?
- Methodological Answer : The sulfonamide group and tetrahydroquinoline core enable enzyme inhibition (e.g., kinases) via competitive binding to ATP pockets. In vitro assays (e.g., fluorescence polarization) quantify IC50 values, while molecular docking predicts binding modes .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for improved yield and scalability?
- Methodological Answer :
- Reaction optimization :
| Parameter | Options | Impact on Yield |
|---|---|---|
| Base | Triethylamine vs. DBU | DBU may reduce side reactions |
| Solvent | DCM vs. THF | THF improves solubility |
| Catalyst | DMAP (10 mol%) | Accelerates sulfonylation |
- Scale-up : Use continuous flow reactors or microwave-assisted synthesis for faster kinetics .
Q. How should conflicting reports on bioactivity (e.g., IC50 variability) be addressed methodologically?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and controls .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Purity verification : HPLC (≥95% purity) and elemental analysis reduce false positives .
Q. What analytical techniques are essential for validating purity and structural integrity in batch-to-batch consistency?
- Methodological Answer :
- HPLC/LC-MS : Quantify impurities using C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- FT-IR : Detect functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹) .
Q. What strategies mitigate poor pharmacokinetics (e.g., high LogP) in preclinical studies?
- Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) at the cyclohexane ring to reduce LogP .
- Prodrug design : Mask sulfonamide with ester groups for improved solubility .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation .
Q. How does the ethyl substituent at the 1-position influence structure-activity relationships (SAR) compared to benzyl or methyl analogs?
- Methodological Answer :
- Steric effects : Ethyl (smaller than benzyl) reduces steric hindrance, enhancing target binding .
- Electronic effects : Ethyl’s electron-donating nature may stabilize enzyme-inhibitor complexes vs. electron-withdrawing groups .
- SAR table :
| Substituent | Activity (IC50, nM) | Target Selectivity |
|---|---|---|
| Ethyl | 50 ± 5 | Kinase A |
| Benzyl | 120 ± 15 | Kinase B |
Q. What challenges arise in X-ray crystallography for resolving this compound’s structure, and how can they be overcome?
- Methodological Answer :
Q. What are key considerations for designing in vivo studies to evaluate therapeutic potential?
- Methodological Answer :
- Dose optimization : Start with 1/10th MTD (maximum tolerated dose) from acute toxicity studies .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS; target >4 hours for efficacy .
- Biomarkers : Use ELISA to quantify downstream kinase targets (e.g., pERK) in tumor tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
